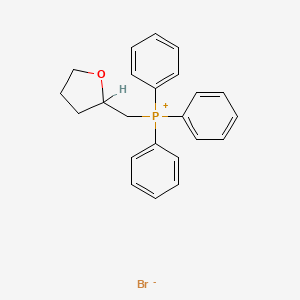
2-(3-Bromopropyl)-1,3-dimethylbenzene
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(3-Bromopropyl)-1,3-dimethylbenzene is an organic compound that belongs to the class of aromatic hydrocarbons It consists of a benzene ring substituted with a 3-bromopropyl group and two methyl groups at the 1 and 3 positions
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
2-(3-Bromopropyl)-1,3-dimethylbenzene can be synthesized through several methods. One common approach involves the bromination of 1,3-dimethylbenzene (m-xylene) followed by a Friedel-Crafts alkylation reaction. The bromination step typically uses bromine (Br2) in the presence of a catalyst such as iron (Fe) or aluminum bromide (AlBr3) to introduce the bromine atom at the desired position on the propyl chain. The Friedel-Crafts alkylation is then carried out using 1,3-dimethylbenzene and 3-bromopropyl chloride in the presence of a Lewis acid catalyst like aluminum chloride (AlCl3).
Industrial Production Methods
Industrial production of this compound may involve large-scale bromination and alkylation processes. These processes are optimized for high yield and purity, often using continuous flow reactors and advanced separation techniques to isolate the desired product.
Analyse Chemischer Reaktionen
Types of Reactions
2-(3-Bromopropyl)-1,3-dimethylbenzene undergoes various types of chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted by nucleophiles such as hydroxide (OH-), cyanide (CN-), or amines (NH2-).
Elimination Reactions: The compound can undergo elimination reactions to form alkenes, particularly under basic conditions.
Oxidation Reactions: The methyl groups can be oxidized to form carboxylic acids or other oxidized derivatives.
Common Reagents and Conditions
Substitution Reactions: Common reagents include sodium hydroxide (NaOH), potassium cyanide (KCN), and ammonia (NH3). These reactions typically occur under mild to moderate conditions.
Elimination Reactions: Strong bases such as potassium tert-butoxide (KOtBu) or sodium ethoxide (NaOEt) are used to promote elimination reactions.
Oxidation Reactions: Oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) are employed for oxidation reactions.
Major Products Formed
Substitution Reactions: Products include 2-(3-hydroxypropyl)-1,3-dimethylbenzene, 2-(3-cyanopropyl)-1,3-dimethylbenzene, and 2-(3-aminopropyl)-1,3-dimethylbenzene.
Elimination Reactions: The major product is 1,3-dimethyl-2-propenylbenzene.
Oxidation Reactions: Products include 2-(3-carboxypropyl)-1,3-dimethylbenzene and other oxidized derivatives.
Wissenschaftliche Forschungsanwendungen
2-(3-Bromopropyl)-1,3-dimethylbenzene has several scientific research applications:
Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules.
Pharmaceutical Research: The compound can be used to develop new drugs and therapeutic agents.
Material Science: It is utilized in the production of advanced materials and polymers.
Chemical Biology: The compound is used in studies involving the modification of biological molecules and the development of bioactive compounds.
Wirkmechanismus
The mechanism of action of 2-(3-Bromopropyl)-1,3-dimethylbenzene involves its reactivity as an electrophile due to the presence of the bromine atom. In substitution reactions, the bromine atom is replaced by nucleophiles, forming new carbon-nucleophile bonds. In elimination reactions, the compound forms alkenes through the removal of the bromine atom and a hydrogen atom. The molecular targets and pathways involved depend on the specific reaction and the reagents used.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
1-Bromo-3-phenylpropane: Similar in structure but lacks the methyl groups on the benzene ring.
2-(3-Chloropropyl)-1,3-dimethylbenzene: Similar but with a chlorine atom instead of bromine.
2-(3-Bromopropyl)-1,4-dimethylbenzene: Similar but with methyl groups at the 1 and 4 positions.
Uniqueness
2-(3-Bromopropyl)-1,3-dimethylbenzene is unique due to the specific positioning of the bromine atom and the methyl groups, which influence its reactivity and the types of reactions it undergoes. The presence of the bromine atom makes it a versatile intermediate for various substitution and elimination reactions, while the methyl groups provide steric hindrance and electronic effects that can affect reaction outcomes.
Eigenschaften
Molekularformel |
C11H15Br |
|---|---|
Molekulargewicht |
227.14 g/mol |
IUPAC-Name |
2-(3-bromopropyl)-1,3-dimethylbenzene |
InChI |
InChI=1S/C11H15Br/c1-9-5-3-6-10(2)11(9)7-4-8-12/h3,5-6H,4,7-8H2,1-2H3 |
InChI-Schlüssel |
RIHCFYVNOAZOIP-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=C(C(=CC=C1)C)CCCBr |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


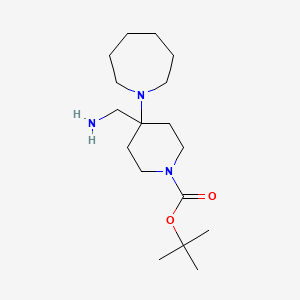

![N-[2-(dimethylamino)ethyl]-1H-imidazole-1-carboxamide](/img/structure/B13157891.png)
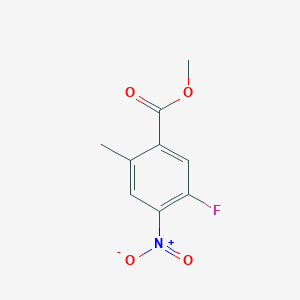
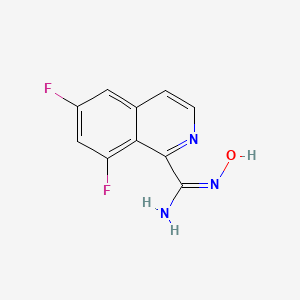
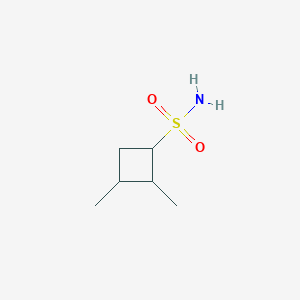
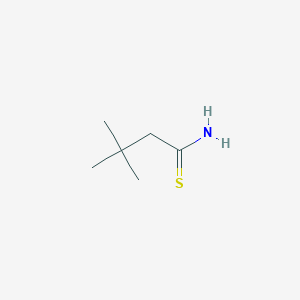

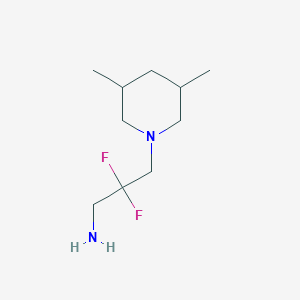
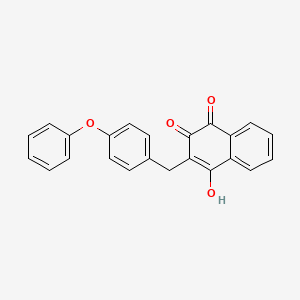

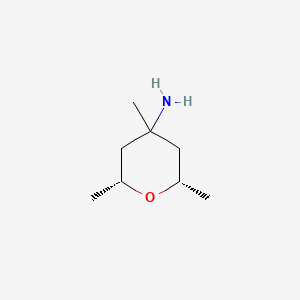
![Methyl (2R,3S)-3-[(tert-butoxycarbonyl)amino]-2-hydroxy-3-(3-nitrophenyl)propanoate](/img/structure/B13157958.png)
